(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethylamino group attached to the piperidine ring and a tert-butyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and allows for the formation of the ester without significant side reactions.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems . These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate, has also been reported to improve yields and safety .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: LiAlH4, NaBH4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl benzoate
- tert-Butyl acetate
Uniqueness
(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to other tert-butyl esters, this compound has enhanced stability and selectivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in scientific research and industrial production.
Properties
IUPAC Name |
tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWWQUZRVODKQP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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